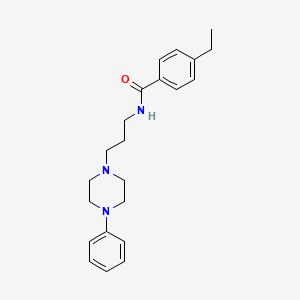

2-Chloro-1-(4-phenylpiperazin-1-YL)propan-1-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related arylpiperazine derivatives involves the reaction of phenylpiperazine with various electrophiles. In one study, a new compound was synthesized by reacting 1-phenylpiperazine with 2-chloro-N-(pyrazin-2-yl)acetamide in the presence of sodium hydroxide, leading to the formation of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide . This process likely shares similarities with the synthesis of 2-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one hydrochloride, although the exact details are not provided.

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, mass spectral, and elemental analysis . These techniques help in confirming the identity and purity of the compounds. The structure of the hydrochloride salts is also studied, with solid-state NMR and IR spectroscopy revealing the protonation states of the nitrogen atoms in the piperazine ring .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of arylpiperazine derivatives are crucial for understanding the reactivity and potential modifications of the core structure. The reaction between phenylpiperazine and chloro-substituted acetamides in an alkaline environment is an example of nucleophilic substitution, which is a common reaction in the synthesis of such compounds . The formation of hydrochloride salts from the free bases involves the addition of hydrogen chloride, which can lead to different protonation states depending on the stoichiometry of the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylpiperazine derivatives, including their hydrochloride salts, are influenced by their molecular structure. The protonation state of the nitrogen atoms affects the solubility and stability of the salts . The synthesized compounds exhibit various biological activities, such as DPPH radical scavenging, analgesic, and anti-inflammatory effects, which are indicative of their potential therapeutic applications . These properties are essential for the development of new drugs and are often a focus of pharmacological studies.

科学的研究の応用

Synthesis and Chemical Properties

Researchers have developed various methods for synthesizing derivatives of 2-Chloro-1-(4-phenylpiperazin-1-yl)propan-1-one hydrochloride, aiming at potential applications in medicinal chemistry and materials science. For instance, Marvanová et al. (2016) designed and synthesized new compounds as potential dual antihypertensive agents, highlighting the importance of the structural characterization of these derivatives (Marvanová et al., 2016). Menteşe et al. (2015) focused on creating a series of derivatives for applications in medicinal chemistry, demonstrating the versatility of these compounds in drug design (Menteşe et al., 2015).

Pharmacological Applications

Significant research has been conducted on the pharmacological effects of this compound derivatives. Studies by Kulig et al. (2010) explored the antiarrhythmic, antihypertensive, and α-adrenolytic properties of these derivatives, suggesting their potential as therapeutic agents (Kulig et al., 2010). Similarly, Kamiński et al. (2015) investigated their antiarrhythmic and anticonvulsant activities, further emphasizing their pharmacological significance (Kamiński et al., 2015).

Antimycobacterial Activity

The derivatives of this compound have also been evaluated for their antimycobacterial properties. Kayukova et al. (2010) synthesized new O-aroyl-β-(4-phenylpiperazin-1-yl)propioamidoximes and tested them for antituberculosis activity, demonstrating their potential in combating tuberculosis strains (Kayukova et al., 2010).

Material Science Applications

In the realm of materials science, the nonlinear optical properties of derivatives have been explored for potential applications in optical devices. Rahulan et al. (2014) synthesized novel chalcone derivative compounds and investigated their nonlinear optical absorption, showcasing the potential of these compounds in developing optical limiters (Rahulan et al., 2014).

作用機序

Target of Action

The primary target of 2-Chloro-1-(4-phenylpiperazin-1-YL)propan-1-one hydrochloride is acetylcholinesterase . Acetylcholinesterase is an enzyme that is selectively responsible for hydrolyzing acetylcholine in the brain . This enzyme plays a crucial role in learning and memory .

Mode of Action

This compound interacts with acetylcholinesterase, inhibiting its activity . The inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine, a neurotransmitter that plays a key role in memory and cognition .

Biochemical Pathways

By inhibiting acetylcholinesterase, this compound affects the cholinergic neurotransmission pathway . This pathway involves the transmission of signals in the brain using the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .

Result of Action

The inhibition of acetylcholinesterase by this compound results in an increased concentration of acetylcholine in the brain . This can enhance cognitive function and memory, making this compound potentially useful in the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .

生化学分析

Biochemical Properties

Related compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function . This suggests that 2-Chloro-1-(4-phenylpiperazin-1-YL)propan-1-one hydrochloride may interact with similar enzymes or proteins.

Cellular Effects

Related compounds have shown to inhibit AChE, which could potentially affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been found to inhibit AChE, suggesting that this compound might also interact with this enzyme

特性

IUPAC Name |

2-chloro-1-(4-phenylpiperazin-1-yl)propan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O.ClH/c1-11(14)13(17)16-9-7-15(8-10-16)12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBPMQOYSPMFTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-cyclopentylacetamido)benzofuran-2-carboxamide](/img/structure/B2540855.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide](/img/structure/B2540867.png)

![N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]prop-2-enamide](/img/structure/B2540870.png)

![Ethyl 8-bromo-3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2540873.png)